2,4-Dithio-FdUMP
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12FN2O6PS2 |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-[5-fluoro-2,4-bis(sulfanylidene)pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H12FN2O6PS2/c10-4-2-12(9(21)11-8(4)20)7-1-5(13)6(18-7)3-17-19(14,15)16/h2,5-7,13H,1,3H2,(H,11,20,21)(H2,14,15,16)/t5-,6+,7+/m0/s1 |
InChI Key |
WPSXMIODPOPAAE-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=S)NC2=S)F)COP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=S)NC2=S)F)COP(=O)(O)O)O |
Synonyms |
1-(2-deoxyribofuranosyl)-2,4-dithio-5-fluorouracil-5'-phosphate 2,4-dithio-FdUMP |
Origin of Product |
United States |
Molecular Mechanisms of Action: Enzymatic and Receptor Interactions
Inhibition Kinetics and Binding Dynamics with Thymidylate Synthase (TS)
The introduction of sulfur at both the C2 and C4 positions of the pyrimidine (B1678525) ring significantly alters the molecule's interaction with thymidylate synthase, resulting in unique inhibition kinetics compared to its monothio and non-thio counterparts. researchgate.net
2,4-Dithio-FdUMP is characterized as a slow-binding inhibitor of thymidylate synthase. nih.govresearchgate.net This type of inhibition involves an initial, rapidly formed enzyme-inhibitor complex that subsequently undergoes a slower conformational change to a more tightly bound state. researchgate.net This behavior is also observed with other FdUMP analogues, where the presence of the 5-fluoro substituent is often crucial for the time-dependent inactivation of the enzyme. ptbioch.edu.pl
In contrast, the non-fluorinated analogue, 2,4-dithio-dUMP, does not exhibit substrate activity like its monothio precursors (2-thio-dUMP and 4-thio-dUMP). nih.govresearchgate.net Instead, it functions as a competitive inhibitor with respect to the natural substrate, dUMP. nih.govresearchgate.net This competitive profile indicates that it binds to the same active site as dUMP but fails to proceed through the catalytic cycle. nih.govresearchgate.net Theoretical studies suggest the lack of substrate activity for 2,4-dithio-dUMP may stem from the increased aromaticity of the dithiouracil (B10097) ring, which enhances its resistance to the necessary nucleophilic attack at the C(6) position by an active site cysteine residue. nih.govresearchgate.netnih.gov
The inhibitory potency of 2,4-Dithio-FdUMP and its related compounds has been quantified through the determination of their dissociation constants (Ki). The Ki value for 2,4-Dithio-FdUMP is substantially higher—indicating weaker inhibition—by a factor of 10³ to 10⁴ compared to its corresponding 2-thio and 4-thio FdUMP congeners. researchgate.netnih.govresearchgate.net This marked decrease in potency highlights the significant impact of the dual sulfur substitutions.
Studies with thymidylate synthase from L1210 cells have established specific Ki values. For 2,4-dithio-FdUMP, a Ki value of 26 µM has been reported. researchgate.net Its non-fluorinated counterpart, 2,4-dithio-dUMP, exhibits Ki values of 32 µM against TS from parental L1210 cells and 55 µM against the enzyme from FdUrd-resistant L1210 cells. nih.govresearchgate.net The fluorine-substituted analogue shows moderately stronger inhibition than the non-fluorinated version, a trend that is also observed between FdUMP and dUMP. researchgate.net
| Compound | Enzyme Source | Inhibition Type | Ki (µM) | Reference |
|---|---|---|---|---|
| 2,4-Dithio-FdUMP | L1210 Cells | Slow-Binding | 26 | researchgate.net |
| 2,4-Dithio-dUMP | Parental L1210 Cells | Competitive | 32 | nih.govresearchgate.net |
| 2,4-Dithio-dUMP | FdUrd-Resistant L1210 Cells | Competitive | 55 | nih.govresearchgate.net |
Stereochemical Requirements for Molecular Recognition
The precise binding of any nucleotide analogue to the thymidylate synthase active site is governed by strict stereochemical and conformational requirements. For dUMP and its analogues, the conformation around the glycosidic bond is critical. researchgate.net Mutagenesis and structural studies have shown that proper orientation of the substrate within the active site is essential for catalysis. researchgate.net The enzyme-substrate complex must adopt a specific conformation to allow for the catalytic reaction, which includes a stereospecific proton abstraction. nih.gov
While specific studies detailing the stereochemical requirements for 2,4-Dithio-FdUMP are not extensively documented, general principles derived from dUMP and FdUMP interactions apply. The binding pocket accommodates the pyrimidine ring and the deoxyribose phosphate (B84403) moiety in a highly specific manner. researchgate.netnih.gov Computational studies suggest that while 2,4-dithio-dUMP binds strongly, its orientation within the active site may be distorted compared to dUMP, which could prevent the necessary covalent bond formation with the catalytic cysteine. researchgate.net This altered binding mode, arising from the modified electronic and steric properties of the dithiouracil ring, likely underlies its behavior as an inhibitor rather than a substrate. researchgate.net
Allosteric Modulation and Conformational Changes Induced by 2,4-Dithio-FdUMP Interaction
Thymidylate synthase is a homodimeric enzyme that undergoes significant conformational changes upon ligand binding. wikipedia.org The binding of substrates and inhibitors induces a shift from an 'open' to a 'closed' conformation, where a flexible C-terminal loop moves to cover the active site, sequestering it from the solvent and creating the catalytically competent environment. nih.govrcsb.org
The binding of the folate cofactor is considered a primary trigger for this conformational change. nih.gov However, the complete ternary complex, involving the enzyme, the nucleotide, and the cofactor, is required for the full catalytic cycle or for stable inhibition by analogues like FdUMP. While no studies have exclusively detailed the specific conformational changes induced by 2,4-Dithio-FdUMP, its role as a slow-binding inhibitor implies that it does participate in the formation of a stable ternary complex that involves this induced-fit mechanism. researchgate.net The initial binding is followed by a slow isomerization to a tighter complex, a process intrinsically linked to these structural rearrangements of the enzyme. researchgate.netptbioch.edu.pl The significantly weaker binding of 2,4-Dithio-FdUMP compared to its monothio congeners suggests that the dithio substitutions may subtly impair the efficiency of these conformational transitions or the stability of the final closed complex. researchgate.netnih.gov
Elucidation of Specific Binding Sites and Interaction Motifs within Enzyme Active Centers
The active site of thymidylate synthase is highly conserved across species and contains specific residues essential for binding and catalysis. ebi.ac.uk The catalytic mechanism is initiated by a nucleophilic attack on the C(6) position of the uracil (B121893) ring by the thiol group of a conserved cysteine residue (Cys146 in E. coli TS). researchgate.netrcsb.org
For 2,4-Dithio-FdUMP and its non-fluorinated analogue, the interaction with this key residue is impaired. Theoretical studies propose that the high aromaticity of the 2,4-dithio-pyrimidine ring makes the C(6) atom resistant to this essential nucleophilic attack. nih.govnih.gov This resistance is considered a primary reason for the lack of substrate activity in 2,4-dithio-dUMP. researchgate.netnih.gov
Biochemical Impact and Metabolic Fate Within Cellular Systems in Vitro
Intracellular Phosphorylation and Activation Pathways of 2,4-Dithio-FdUMP
The activation of many nucleoside analogs, including 2,4-Dithio-5-fluoro-2'-deoxyuridine (2,4-Dithio-FdUrd), to their pharmacologically active form requires intracellular phosphorylation. This process is catalyzed by a variety of enzymes known as nucleoside and nucleotide kinases. frontierspartnerships.org The initial and often rate-limiting step is the conversion of the nucleoside analog to its 5'-monophosphate form. mpg.de In the case of 2,4-Dithio-FdUrd, it is enzymatically or chemically phosphorylated to yield 2,4-Dithio-5-fluoro-dUMP (2,4-Dithio-FdUMP). nih.gov
Following the initial phosphorylation, subsequent phosphorylation events are carried out by other kinases. Nucleoside monophosphate kinases catalyze the conversion to the diphosphate (B83284) form, and nucleoside diphosphate kinases (NDPKs) complete the process, yielding the triphosphate analog. researchgate.netmdpi.com This sequential phosphorylation is crucial for the compound to exert its biological effects within the cell. researchgate.net
Substrate Specificity of Nucleoside Kinases for Thio-Analogs
Nucleoside kinases exhibit varying degrees of substrate specificity, which can significantly impact the activation of analog compounds. google.com Human deoxycytidine kinase (dCK), for instance, is known for its broad substrate specificity, making it a key enzyme in the activation of many clinically important antitumor nucleosides. researchgate.net
Perturbation of Deoxynucleotide Biosynthesis Pathways
A primary target of fluoropyrimidine analogs is the de novo synthesis of thymidylate, an essential precursor for DNA replication. drugbank.com This pathway is catalyzed by thymidylate synthase (TS), which converts deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). researchgate.net The active metabolite of 5-fluorouracil (B62378), 5-fluoro-dUMP (FdUMP), is a potent inhibitor of TS. researchgate.netptbioch.edu.pl
2,4-Dithio-FdUMP also interacts with thymidylate synthase. It acts as a slow-binding inhibitor of the enzyme. nih.govresearchgate.net However, its inhibitory potency is significantly lower than its monothio counterparts, being 10³ to 10⁴-fold less active. nih.govresearchgate.net The corresponding non-fluorinated analog, 2,4-dithio-dUMP, does not act as a substrate for TS but functions as a weak competitive inhibitor. nih.govresearchgate.net Theoretical studies suggest that the lack of substrate activity in 2,4-dithio-dUMP may be due to the increased aromaticity of its pyrimidine (B1678525) ring, which makes the C(6) position resistant to the necessary nucleophilic attack by the enzyme. nih.govnih.gov
The interaction of 2,4-Dithio-FdUMP with thymidylate synthase, although weaker than other analogs, still represents a perturbation of the deoxynucleotide biosynthesis pathway by competing with the natural substrate dUMP. researchgate.net
Table 1: Comparative Inhibitory Activity of FdUMP Analogs on Thymidylate Synthase
| Compound | Role | Potency | Reference |
| 5-fluoro-dUMP (FdUMP) | Strong Inhibitor | High | ptbioch.edu.pl |
| 2-thio-FdUMP | Slow-binding Inhibitor | Moderately High | researchgate.net |
| 4-thio-FdUMP | Slow-binding Inhibitor | Moderately High | researchgate.net |
| 2,4-Dithio-FdUMP | Slow-binding Inhibitor | 10³-10⁴ fold less active than monothio analogs | nih.govresearchgate.net |
| 2,4-dithio-dUMP | Competitive Inhibitor | Weak (Ki = 32 µM and 55 µM for different cell lines) | nih.gov |
Effects on DNA Replication and Repair Mechanisms (Molecular Level)
The integrity of DNA replication and repair is critically dependent on a balanced supply of deoxyribonucleotide triphosphates (dNTPs). oregonstate.edu Perturbations in the dNTP pool are known to contribute to mutagenic processes. nih.gov By inhibiting thymidylate synthase, fluoropyrimidine analogs like FdUMP lead to a depletion of dTTP and an accumulation of dUTP. researchgate.net This imbalance can result in the misincorporation of uracil (B121893) into DNA, triggering DNA damage responses and repair mechanisms. researchgate.net
While direct studies on the incorporation of 2,4-Dithio-FdUMP's metabolites into DNA are not detailed in the provided results, its role as an inhibitor of thymidylate synthase suggests it can indirectly affect DNA replication and repair by contributing to an imbalanced dNTP pool. nih.govresearchgate.net Furthermore, some pyrimidine analogs have been shown to induce DNA damage and cell cycle arrest. nih.gov For instance, 2,4-diaminotoluene (B122806) has been observed to cause DNA damage and induce repair mechanisms in human cell lines. nih.gov Another compound, 2,4-dimethylaniline, was found to generate phosphorylated histone H2AX (γ-H2AX), a marker of DNA damage. nih.gov
Influence on RNA Synthesis and Processing (Molecular Level)
The synthesis and processing of RNA are fundamental cellular processes. mhmedical.com Some nucleoside analogs can interfere with these mechanisms. For example, high concentrations of the ribonucleoside analog 4-thiouridine (B1664626) (4sU) have been shown to inhibit the production and processing of ribosomal RNA (rRNA). nih.gov This inhibition can trigger a nucleolar stress response. nih.gov
The influence of 2,4-Dithio-FdUMP specifically on RNA synthesis and processing is not explicitly detailed in the search results. However, it is known that some pyrimidine analogs can interfere with various aspects of RNA metabolism, including transcription and processing. uchicago.edu The structural similarity of 2,4-Dithio-FdUMP to natural pyrimidines suggests a potential for interaction with the enzymes involved in RNA metabolism, although further research is needed to confirm this.
Cellular Transport Mechanisms and Intracellular Distribution Studies
For nucleoside analogs to be effective, they must first be transported into the cell. This transport can occur through various mechanisms, including passive diffusion and carrier-mediated transport. ksumsc.comfiveable.me The charged nature of phosphorylated nucleotides generally prevents them from crossing the cell membrane, necessitating that the uncharged nucleoside form is what enters the cell. mpg.de
Once inside the cell, the distribution of the compound and its metabolites is a key factor in its efficacy. The process of endocytosis, where the cell membrane engulfs substances, is another route for cellular uptake. nih.govscribd.com The intracellular fate of nucleoside analogs can be complex, involving activation, catabolism, and potential incorporation into nucleic acids. umn.edu While specific studies on the cellular transport and intracellular distribution of 2,4-Dithio-FdUMP were not found, its precursor, 2,4-dithio-FdUrd, as a nucleoside analog, would be expected to utilize cellular nucleoside transport mechanisms.
Structural Biology and Biophysical Characterization of 2,4 Dithio Fdump Enzyme Complexes
X-ray Crystallography of Enzyme-Inhibitor Complexes
X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including complex protein-ligand structures. numberanalytics.com This method has been instrumental in visualizing the binding of nucleotide analogs to enzymes like thymidylate synthase (TS). rcsb.orgrcsb.org
While specific crystal structures for a 2,4-Dithio-FdUMP-enzyme complex are not extensively detailed in the provided results, the principles of such an analysis can be inferred from studies on similar complexes. For instance, the crystal structure of mouse thymidylate synthase in a ternary complex with dUMP and the inhibitor Raltitrexed was determined at a resolution of 1.74 Å. rcsb.org Such a high-resolution structure reveals the precise orientation of the inhibitor within the enzyme's active site and the network of interactions, including hydrogen bonds and hydrophobic contacts, that stabilize the complex. rcsb.orgnih.gov
In a hypothetical crystallographic study of a 2,4-Dithio-FdUMP-TS complex, the analysis would focus on the positioning of the dithionated pyrimidine (B1678525) ring within the active site. Key areas of investigation would include the interactions of the sulfur atoms at positions 2 and 4 with surrounding amino acid residues and how these differ from the interactions of the oxygen atoms in the parent compound, FdUMP. Theoretical studies suggest that the increased aromaticity of the 2,4-dithio-substituted pyrimidine ring may hinder the nucleophilic attack by a key cysteine residue in the enzyme's active site, which is a critical step in the catalytic mechanism. ptbioch.edu.plnih.gov X-ray diffraction would provide empirical evidence to support or refute such hypotheses by revealing the precise geometry of the inhibitor and its proximity to catalytic residues. biologiachile.cl
Table 1: Representative Data from X-ray Crystallography of Thymidylate Synthase Complexes
| Parameter | E. coli TS-dUMP Complex rcsb.org | Mouse TS-dUMP-Raltitrexed Complex rcsb.org |
|---|---|---|
| PDB ID | 2VET | 4EB4 |
| Resolution (Å) | 2.20 | 1.74 |
| R-Value Work | 0.185 | 0.190 |
| R-Value Free | 0.205 | 0.238 |
| Ligands | dUMP | dUMP, Raltitrexed |
This table presents data from related thymidylate synthase complexes to illustrate the typical outputs of X-ray crystallography experiments. Specific data for a 2,4-Dithio-FdUMP complex is not available in the search results.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interactions
NMR spectroscopy is a versatile technique for studying protein-ligand interactions in solution, providing information on binding sites, affinity, and conformational changes. mdpi.comresearchgate.net Chemical shift perturbation (CSP) is a common NMR method used to map the binding site of a ligand on a protein. researchgate.netbonvinlab.org Upon addition of a ligand, such as 2,4-Dithio-FdUMP, to a solution of the target enzyme, changes in the chemical shifts of specific amino acid residues in the protein's NMR spectrum indicate their involvement in the binding event. researchgate.net
For a complex of 2,4-Dithio-FdUMP and its target enzyme, 2D [¹⁵N,¹H]-HSQC spectra would be recorded at various ligand concentrations. By comparing the spectra of the free and ligand-bound enzyme, residues experiencing significant chemical shift changes can be identified, outlining the binding interface. ethz.ch The magnitude of the chemical shift changes can also be used to determine the dissociation constant (Kd) of the interaction. bruker.com
Furthermore, ¹⁹F NMR spectroscopy could be a particularly powerful tool, given the presence of the fluorine atom in 2,4-Dithio-FdUMP. psu.edu Changes in the ¹⁹F chemical shift of the ligand upon binding to the enzyme can provide direct evidence of the interaction and report on the local environment of the fluorine atom within the binding pocket. psu.edu Theoretical considerations suggest that the electronic properties of the pyrimidine ring in 2,4-Dithio-FdUMP are altered compared to FdUMP, which could be probed by these NMR techniques. nih.gov
Table 2: Hypothetical Chemical Shift Perturbation Data for 2,4-Dithio-FdUMP Binding
| Residue Number | Amino Acid | Chemical Shift Change (ppm) | Location in Protein |
|---|---|---|---|
| 53 | Phe | 0.15 | Active Site |
| 75 | Val | 0.21 | Active Site |
| 131 | Asn | 0.18 | Active Site |
| 158 | Phe | 0.12 | Active Site |
This table is a hypothetical representation of data that could be obtained from an NMR titration experiment. The listed residues are known to be in the active site of thymidylate synthase and are likely to be perturbed upon ligand binding.
Cryo-Electron Microscopy (Cryo-EM) Applications in Complex Analysis
Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structure of large macromolecular complexes at near-atomic resolution. uni-frankfurt.de For a 2,4-Dithio-FdUMP-enzyme complex, particularly if the enzyme is large or part of a larger assembly, cryo-EM could provide valuable structural insights. nih.gov
The process would involve flash-freezing the purified enzyme-inhibitor complex in a thin layer of vitreous ice and imaging the individual particles using a transmission electron microscope. nih.gov Thousands of particle images are then computationally averaged and reconstructed to generate a 3D density map of the complex. uni-frankfurt.de
Spectroscopic Techniques for Conformational Studies (e.g., Circular Dichroism)
Circular dichroism (CD) spectroscopy is a sensitive method for studying the secondary and tertiary structure of proteins in solution. units.itresearchgate.net It measures the differential absorption of left and right-handed circularly polarized light by chiral molecules like proteins. diamond.ac.uk
When a ligand like 2,4-Dithio-FdUMP binds to its target enzyme, it can induce conformational changes in the protein structure. These changes can be monitored by CD spectroscopy. unito.it For example, a change in the CD spectrum in the far-UV region (190-250 nm) would indicate alterations in the protein's secondary structure content (e.g., alpha-helix, beta-sheet). units.it Changes in the near-UV region (250-350 nm) would reflect changes in the environment of aromatic amino acid residues (tryptophan, tyrosine, phenylalanine) and disulfide bonds, providing information about tertiary structure modifications. unito.it
Studies on thymidylate synthase have shown that the binding of ligands can indeed alter its CD spectrum, indicating a conformational change upon complex formation. units.it Similar experiments with 2,4-Dithio-FdUMP would reveal whether its binding induces structural rearrangements in the enzyme and how these compare to the changes induced by other inhibitors. escholarship.org
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Thermodynamics
Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are powerful biophysical techniques used to quantify the thermodynamics and kinetics of molecular interactions. rc-harwell.ac.uknih.gov
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. rc-harwell.ac.uktainstruments.com In a typical ITC experiment, a solution of 2,4-Dithio-FdUMP would be titrated into a solution containing the target enzyme. The resulting heat changes are measured to determine the binding affinity (dissociation constant, Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. rsc.org This provides a complete thermodynamic profile of the interaction. For instance, ITC was used to determine the affinity of various inhibitors for E. coli thymidylate synthase. rcsb.org
Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. uio.nonih.gov In an SPR experiment, the enzyme would typically be immobilized on the sensor surface, and a solution of 2,4-Dithio-FdUMP would be flowed over it. The binding of the inhibitor to the enzyme causes a change in the SPR signal, which is proportional to the amount of bound ligand. nih.gov This allows for the determination of the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated. nih.gov
Table 3: Representative Thermodynamic and Kinetic Data from ITC and SPR
| Parameter | Method | Value | Significance |
|---|---|---|---|
| Binding Affinity (Kd) | ITC / SPR | e.g., 32 µM (for 2,4-dithio-dUMP) nih.gov | Measures the strength of the interaction; lower Kd indicates tighter binding. |
| Stoichiometry (n) | ITC | e.g., ~1 | Indicates the number of inhibitor molecules that bind to one enzyme molecule. |
| Enthalpy (ΔH) | ITC | Varies | Provides information about the heat change upon binding (exothermic or endothermic). |
| Entropy (ΔS) | ITC | Varies | Reflects the change in disorder of the system upon binding. |
| Association Rate (kon) | SPR | Varies | Measures how quickly the inhibitor binds to the enzyme. |
| Dissociation Rate (koff) | SPR | Varies | Measures how quickly the inhibitor dissociates from the enzyme. |
This table provides examples of the types of data obtained from ITC and SPR experiments, with a specific Ki value for the related compound 2,4-dithio-dUMP from the literature for context.
Computational Chemistry and Molecular Modeling Studies
Free Energy Perturbation (FEP) Calculations for Binding Affinities
Free Energy Perturbation (FEP) is a powerful computational method used to calculate the relative binding affinities of a series of ligands to a common biological target. qsimulate.comnih.gov This technique involves creating a non-physical, thermodynamic cycle that connects the binding free energies of two related ligands. By simulating the "perturbation" or transformation of one molecule into another, both in the solvated state and when bound to the receptor, FEP can predict the difference in their binding free energy (ΔΔG). qsimulate.com
In the context of 2,4-Dithio-FdUMP, FEP calculations have been instrumental in understanding its interaction with thymidylate synthase (TS), a key enzyme in nucleotide metabolism. Studies have applied FEP to evaluate the relative binding free energies of a series of 2'-deoxyuridine-5'-monophosphate (dUMP) analogs, including 2,4-Dithio-FdUMP, to wild-type E. coli thymidylate synthase (ecTS). nih.govresearchgate.net
The results of these calculations showed a notable lack of correlation between the calculated binding free energies of 2,4-Dithio-FdUMP and its experimentally observed low activity. nih.govresearchgate.net While the binding free energies of monothio analogues of FdUMP corresponded well with their measured activities, the dithio analogue did not follow this trend. nih.govresearchgate.net This discrepancy suggests that the significantly reduced activity of 2,4-Dithio-FdUMP is not primarily due to poor initial binding (pre-covalent complex formation) but is more likely related to subsequent steps in the catalytic reaction mechanism within the ternary complex, which also includes the cofactor 5,10-methylenetetrahydrofolate. nih.govresearchgate.net
| Compound Transformation | Calculated ΔΔG (kcal/mol) | Experimental Correlation |
|---|---|---|
| dUMP → 5-fluoro-dUMP (FdUMP) | Data Not Available in Snippets | Accurately reproduced |
| FdUMP → 2-thio-FdUMP | Data Not Available in Snippets | Corresponds well with activity |
| FdUMP → 4-thio-FdUMP | Data Not Available in Snippets | Corresponds well with activity |
| FdUMP → 2,4-dithio-FdUMP | Data Not Available in Snippets | Lack of correlation with activity nih.govresearchgate.net |
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are essential for investigating the electronic structure and reactivity of molecules at the atomic level. idosr.orgpsu.edu By solving the Schrödinger equation, these methods can determine properties like molecular orbital energies, charge distributions, and the stability of different chemical states, which are crucial for understanding reaction mechanisms. idosr.orgnumberanalytics.com
For dUMP analogs, QM calculations have been used to shed light on their chemical reactivity. A key speculation arising from computational studies is that the lack of substrate activity for the related compound 2,4-dithio-dUMP is linked to the high aromaticity of its pyrimidine (B1678525) ring. nih.govresearchgate.net This increased aromaticity is thought to energetically disfavor the crucial Michael addition of a cysteine thiol from the enzyme's active site to the C6 atom of the pyrimidine ring. nih.govresearchgate.net This step is a prerequisite for the subsequent catalytic reaction.
In contrast, the fluorine substituent at the C5 position in compounds like FdUMP is believed to create a local strain in the C6 region of the pyrimidine ring. nih.gov This strain sensitizes the C6 atom to the nucleophilic attack by the cysteine thiol, thereby promoting the reaction. nih.gov While these specific QM findings are for the non-fluorinated dithio analog, they provide a strong rationale for the observed low activity of 2,4-Dithio-FdUMP, suggesting that electronic effects within the pyrimidine ring play a more dominant role in its mechanism of action than its initial binding affinity. nih.govresearchgate.net
Molecular Docking Simulations for Ligand-Target Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. jscimedcentral.comncsu.edu The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose. ncsu.edufrontierspartnerships.org This method is widely used in drug discovery for virtual screening and to understand ligand-receptor interactions at a molecular level. frontierspartnerships.orgbioinformation.net
For 2,4-Dithio-FdUMP, molecular docking simulations would be employed to predict its binding mode within the active site of its target, thymidylate synthase. The simulation would utilize the three-dimensional crystal structure of the enzyme, often obtained from the Protein Data Bank. ncsu.edu The docking algorithm would then place 2,4-Dithio-FdUMP into the binding pocket and evaluate interactions such as hydrogen bonds, electrostatic interactions, and van der Waals forces between the ligand and amino acid residues of the enzyme. ncsu.edu
The results of such a simulation would provide a structural hypothesis for how 2,4-Dithio-FdUMP is positioned in the active site prior to any covalent reaction. jscimedcentral.com This predicted binding pose is crucial for interpreting structure-activity relationships and can reveal why certain modifications, like the dithio substitution, might lead to altered biological activity, potentially by causing a shift in the binding mode that is less favorable for catalysis. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Events
Molecular dynamics (MD) simulations provide detailed information about the movement of atoms and molecules over time, offering a dynamic view of biological systems. nih.govspringernature.com By simulating the physical motions of every atom in a system, MD can be used to explore the conformational landscape of proteins, study the process of ligand binding, and assess the stability of ligand-receptor complexes. mdpi.comcresset-group.com
In the study of 2,4-Dithio-FdUMP, MD simulations are an integral part of the FEP calculations used to determine binding free energies. nih.gov The simulations model the behavior of the ligand in aqueous solution and when it is bound to the thymidylate synthase active site. These simulations allow the system to sample a wide range of conformations, which is essential for obtaining accurate energy calculations. cresset-group.com
Quantitative Structure-Activity Relationship (QSAR) Analysis for Analog Design
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to build a mathematical model correlating the chemical structure of compounds with their biological activity. drugdesign.org This is achieved by calculating molecular descriptors—numerical values that represent various physicochemical properties of the molecules—and then using statistical methods to find a relationship between these descriptors and the observed activity. drugdesign.orgnih.gov
For a series of thymidylate synthase inhibitors including 2,4-Dithio-FdUMP and its monothio and non-thio analogs, a QSAR model could be developed to guide the design of new, potentially more potent compounds. nih.gov The first step would be to compile a dataset of these analogs and their corresponding biological activities (e.g., inhibition constants). researchgate.net
Next, various molecular descriptors would be calculated for each analog. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors. drugdesign.org The QSAR model would then identify which descriptors are most important for determining activity. For instance, the model might reveal that specific electronic properties at the C2 and C4 positions of the pyrimidine ring are critical. The resulting QSAR model can then be used to predict the activity of novel, unsynthesized analogs, allowing chemists to prioritize the synthesis of compounds with the highest predicted potency. drugdesign.org
Preclinical in Vitro/cellular Pharmacodynamics and Biological Activity
Antiproliferative Effects in Model Cell Lines
The antiproliferative activity of 2,4-dithio-5-fluoro-2'-deoxyuridine (2,4-dithio-FdUrd), the nucleoside precursor to 2,4-Dithio-FdUMP, has been evaluated in vitro. Research demonstrates that this dithio-analogue is a significantly weaker inhibitor of tumor cell growth when compared to its parent compound, 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd), and its corresponding monothio congeners. nih.govmdpi.com
In studies using L1210 leukemia cells, the concentration required to inhibit cell growth by 50% (IC50) for 2,4-dithio-FdUrd was approximately 10⁻⁵ M. nih.govmdpi.com This is substantially higher than the IC50 values observed for FdUrd (approximately 10⁻⁹ M), 2-thio-FdUrd (approximately 10⁻⁷ M), and 4-thio-FdUrd (approximately 5x10⁻⁸ M). nih.govmdpi.com These findings indicate that the introduction of two thio-substituents at the 2 and 4 positions of the pyrimidine (B1678525) ring results in a dramatic reduction in cytotoxic potency, by a factor of 10³ to 10⁴-fold compared to the more active analogues. nih.govcancer.gov Furthermore, the non-fluorinated counterpart, 2,4-dithio-2'-deoxyuridine (2,4-dithio-dUrd), showed no discernible impact on cell growth. nih.govmdpi.com
Table 1: Comparative Antiproliferative Activity in L1210 Tumor Cells
| Compound | Approximate IC50 (M) | Reference |
|---|---|---|
| 2,4-Dithio-FdUrd | 1.00E-05 | nih.govmdpi.com |
| 4-Thio-FdUrd | 5.00E-08 | nih.govmdpi.com |
| 2-Thio-FdUrd | 1.00E-07 | nih.govmdpi.com |
| FdUrd (Floxuridine) | 1.00E-09 | nih.govmdpi.com |
Induction of Apoptosis and Cell Cycle Arrest Mechanisms (In Vitro)
Based on available scientific literature, there are no specific studies detailing the induction of apoptosis or mechanisms of cell cycle arrest directly attributable to 2,4-Dithio-FdUMP. Research into the biological effects of pyrimidine analogues often includes investigating their ability to trigger programmed cell death (apoptosis) or to halt cell proliferation at specific phases of the cell cycle (e.g., G1, S, or G2/M phase). researchgate.netnih.govscbt.com These processes are critical endpoints for evaluating the efficacy of potential anticancer agents. mdpi.comjpionline.org For instance, the parent compound 5-fluorouracil (B62378) (5-FU) and its active metabolite FdUMP are known to induce apoptosis and cause cell cycle arrest as part of their cytotoxic mechanism. researchgate.netmdpi.com However, specific experimental data demonstrating that 2,4-Dithio-FdUMP engages these particular cellular pathways is currently lacking.
Synergy and Antagonism with Other Biochemical Modulators (In Vitro)
There is currently no available data from in vitro studies describing synergistic or antagonistic interactions between 2,4-Dithio-FdUMP and other biochemical modulators or chemotherapeutic agents. Combination therapy is a cornerstone of cancer treatment, designed to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity by combining drugs with different mechanisms of action. mdpi.comnih.gov Such studies are crucial for determining if a compound could be a viable part of a multi-drug regimen. cancer.govmit.edu While the parent compound FdUMP and its prodrug 5-FU are frequently studied in combination with other agents, mit.edu research into the potential combinatorial effects of 2,4-Dithio-FdUMP has not been reported in the available literature.
Mechanisms of Acquired Cellular Resistance in Cultured Models
The primary mechanism explaining the poor efficacy of 2,4-Dithio-FdUMP is a form of intrinsic resistance related to its chemical structure, rather than acquired resistance developed by cells after exposure. The introduction of two thio-groups at the C2 and C4 positions of the pyrimidine ring significantly increases the ring's aromatic character. nih.govnyulangone.org This enhanced aromaticity is thought to render the C6 position of the ring resistant to the essential nucleophilic attack by the active site cysteine of its target enzyme, thymidylate synthase (TS). nih.govmdpi.comnyulangone.org This step is critical for the covalent binding and inhibition of TS by fluoropyrimidines like FdUMP.
Consequently, 2,4-Dithio-FdUMP is a very weak inhibitor of TS. nih.gov Although it behaves as a slow-binding inhibitor, its inhibitory constant (Ki) is 1,000 to 10,000 times higher than those of its 2-thio and 4-thio counterparts. nih.govmdpi.com Similarly, its non-fluorinated analogue, 2,4-dithio-dUMP, shows no activity as a substrate for TS and instead acts as a weak competitive inhibitor. nih.gov
Studies on purified TS from both parental L1210 cells and an FdUrd-resistant L1210 cell line showed that 2,4-dithio-dUMP was a competitive inhibitor in both, with Ki values of 32 µM and 55 µM, respectively. nih.gov This indicates that even in cells already resistant to FdUrd, the dithio-analogue remains a weak inhibitor, and its ineffectiveness is primarily due to its inherent chemical properties that prevent effective enzyme interaction. nih.gov
Pharmacodynamic Markers for 2,4-Dithio-FdUMP Activity in Cellular Systems
Specific pharmacodynamic markers to monitor the biological activity of 2,4-Dithio-FdUMP in cellular systems have not been explicitly defined in the literature. However, based on its mechanism of action as an analogue of FdUMP, potential markers can be inferred. The primary target of FdUMP is thymidylate synthase (TS). researchgate.netmdpi.com FdUMP exerts its cytotoxic effects by forming a stable ternary complex with TS and the folate cofactor, 5,10-methylenetetrahydrofolate, which inhibits the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair. mdpi.com
Given that 2,4-Dithio-FdUMP is a weak inhibitor of this same enzyme, nih.govplos.org logical pharmacodynamic markers for its activity in cellular systems would include:
Levels of Free Thymidylate Synthase: A direct measure of target engagement would be the reduction in the concentration of unbound, active TS within the cell.
Formation of the Inhibitory Complex: Direct detection of the ternary complex consisting of 2,4-Dithio-FdUMP, TS, and the folate cofactor would be a definitive marker of drug action.
Downstream Metabolite Levels: A reduction in the cellular levels of dTMP, the product of the TS reaction, would serve as a downstream indicator of enzyme inhibition.
While these markers are well-established for potent TS inhibitors like FdUMP, their utility for a weak inhibitor like 2,4-Dithio-FdUMP would depend on the ability to detect the small changes resulting from its limited activity. nih.govnyulangone.org No studies have specifically validated these markers for tracking the pharmacodynamic effects of 2,4-Dithio-FdUMP.
Advanced Analytical Methodologies for Detection and Quantification in Research Matrices
High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS)
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a cornerstone for the quantitative analysis of 2,4-Dithio-FdUMP and its related metabolites in cellular extracts and other biological samples. This powerful combination offers high sensitivity and specificity, allowing for the separation of the analyte from a complex mixture and its unambiguous identification and quantification based on its mass-to-charge ratio (m/z) and fragmentation pattern.
Methodologies developed for the analysis of similar fluoropyrimidine nucleotides, such as 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (5-FdUMP), can be adapted for 2,4-Dithio-FdUMP. A typical approach would involve reversed-phase HPLC, which separates compounds based on their hydrophobicity. The mobile phase often consists of an aqueous component with a small amount of acid (e.g., formic acid) to improve peak shape and an organic modifier like methanol (B129727) or acetonitrile. The separation of 2,4-Dithio-FdUMP, its parent nucleoside, and potential metabolites can be achieved using a C18 column with a gradient elution program.
The mass spectrometer, often a triple quadrupole or a high-resolution instrument like a Q Exactive, would be operated in negative ion mode, as this is generally more sensitive for detecting nucleotides. Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) would be employed for quantification, where specific precursor-to-product ion transitions for 2,4-Dithio-FdUMP are monitored. This technique provides excellent selectivity and minimizes interference from matrix components. The development of such an assay would require the optimization of several parameters, including the choice of precursor and product ions, collision energy, and other source-dependent parameters. An internal standard, ideally a stable isotope-labeled version of 2,4-Dithio-FdUMP, would be used to ensure high accuracy and precision of the quantification.
Table 1: Illustrative HPLC-MS/MS Parameters for Nucleotide Analysis (Note: These are representative parameters based on similar compounds and would require optimization for 2,4-Dithio-FdUMP)
| Parameter | Value |
| HPLC Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS/MS Mode | Selected Reaction Monitoring (SRM) |
Capillary Electrophoresis (CE) for Metabolite Analysis
Capillary electrophoresis (CE) offers a high-efficiency separation technique that can be employed for the analysis of 2,4-Dithio-FdUMP and its metabolites. CE separates molecules based on their charge-to-size ratio in a narrow capillary filled with an electrolyte solution. This technique is particularly well-suited for the analysis of charged molecules like nucleotides and offers advantages such as short analysis times, low sample consumption, and high resolving power. wiley.com
Different modes of CE can be utilized for the analysis of 2,4-Dithio-FdUMP. Capillary Zone Electrophoresis (CZE) is the simplest form and separates ions based on their electrophoretic mobility. ptfarm.pl For hydrophobic compounds or to improve separation selectivity, Micellar Electrokinetic Chromatography (MEKC), which uses surfactants to form micelles as a pseudo-stationary phase, can be employed. Nonaqueous Capillary Electrophoresis (NACE) is another variant that uses organic solvents and can be advantageous for separating compounds that are poorly soluble in aqueous buffers. ptfarm.plmdpi.com
Detection in CE is typically performed using UV-Vis absorbance, taking advantage of the chromophoric nature of the pyrimidine (B1678525) ring in 2,4-Dithio-FdUMP. For enhanced sensitivity and specificity, CE can be coupled to a mass spectrometer (CE-MS). The development of a CE method for 2,4-Dithio-FdUMP would involve optimization of the background electrolyte composition and pH, applied voltage, and capillary temperature to achieve the desired separation from other cellular components and potential metabolites.
Radiometric and Scintillation Counting Techniques for Labeled Analogs
Radiometric and scintillation counting techniques are highly sensitive methods for detecting and quantifying molecules that have been labeled with a radioisotope. To employ these techniques for studying 2,4-Dithio-FdUMP, a radiolabeled version of the compound would need to be synthesized, for instance, by incorporating tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C).
Liquid Scintillation Counting (LSC) is a common method for quantifying beta-emitting radionuclides like ³H and ¹⁴C. In this technique, the radiolabeled 2,4-Dithio-FdUMP is mixed with a scintillation cocktail. The beta particles emitted during radioactive decay excite the scintillator molecules, which then emit photons of light. A photomultiplier tube detects these light flashes, and the rate of flashes is proportional to the amount of radioactivity present.
These techniques can be invaluable for a variety of in vitro and in cell-based experiments. For example, radiolabeled 2,4-Dithio-FdUMP could be used in enzyme inhibition assays to determine its binding affinity to thymidylate synthase. In cellular uptake and metabolism studies, the amount of radioactivity inside the cells and in different cellular fractions can be measured to track the fate of the compound. The use of tritiated FdUMP in competitive binding assays has been demonstrated, providing a precedent for the application of this methodology to its thio-analogs. nih.gov
Spectrophotometric and Fluorometric Assays for Enzymatic Activity
Spectrophotometric assays are fundamental for studying the effect of 2,4-Dithio-FdUMP on the activity of its target enzyme, thymidylate synthase (TS). The TS-catalyzed reaction involves the conversion of 2'-deoxyuridine-5'-monophosphate (dUMP) and N⁵,N¹⁰-methylenetetrahydrofolate to dihydrofolate (DHF) and thymidylate (dTMP). This reaction is accompanied by an increase in absorbance at 340 nm due to the formation of DHF. nih.govnih.gov
By monitoring this change in absorbance over time, the rate of the enzymatic reaction can be determined. To assess the inhibitory potential of 2,4-Dithio-FdUMP, the enzyme assay is performed in the presence of varying concentrations of the compound. A decrease in the rate of DHF formation indicates inhibition of TS. From these data, key inhibitory parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Ki) can be calculated.
Research has shown that while 2,4-dithio-dUMP is not a substrate for thymidylate synthase, it acts as a competitive inhibitor with respect to dUMP. nih.gov Although 2,4-dithio-5-fluoro-dUMP is a slow-binding inhibitor of the enzyme, its Ki value is significantly higher than that of its 2-thio and 4-thio counterparts. nih.gov
Table 2: Reported Inhibition Constants (Ki) for 2,4-Dithio-dUMP against Thymidylate Synthase from L1210 Cells
| Enzyme Source | Ki (µM) |
| Parental L1210 cells | 32 |
| FdUrd-resistant L1210 cells | 55 |
| (Data sourced from a study by Rode et al.) nih.gov |
Fluorometric assays can also be employed and may offer higher sensitivity than spectrophotometric methods. These assays often use fluorescently labeled substrates or coupled enzyme systems that produce a fluorescent product.
Immunohistochemical and Immunofluorescence Techniques for Target Engagement (Cellular Level)
Immunohistochemistry (IHC) and immunofluorescence (IF) are powerful imaging techniques used to visualize the distribution and localization of specific molecules within cells and tissues. In the context of 2,4-Dithio-FdUMP, these methods could potentially be used to assess the engagement of the compound with its target, thymidylate synthase, at the cellular level.
The principle behind these techniques involves the use of antibodies that specifically recognize a target of interest. For IHC, the antibody is typically linked to an enzyme that catalyzes a color-producing reaction, allowing for visualization with a light microscope. For IF, the antibody is conjugated to a fluorophore, and the localization of the target is visualized using a fluorescence microscope.
A key challenge for applying these techniques to 2,4-Dithio-FdUMP is the development of a highly specific antibody that can recognize the drug-target complex. For instance, an antibody could be raised against the covalent ternary complex formed between thymidylate synthase, the folate cofactor, and an FdUMP analog. However, attempts to use IHC and IF to detect the FdUMP-TS complex in cells have been met with challenges, possibly due to the low abundance of the complex or masking of the epitope. nih.gov Despite these difficulties, the development of a successful antibody and staining protocol for 2,4-Dithio-FdUMP would provide invaluable spatial information on its target engagement within the cellular environment.
Future Directions and Unexplored Research Avenues
Elucidating Novel Molecular Targets and Off-Target Interactions
A comprehensive understanding of the complete target profile of 2,4-Dithio-FdUMP is essential for predicting its efficacy and potential side effects. While thymidylate synthase (TS) is a known interactor, the interaction is notably weak, suggesting the existence of other biologically relevant molecular partners.
Initial research has established that 2,4-Dithio-FdUMP is a slow-binding inhibitor of thymidylate synthase, but its inhibitory constant (Ki) is 1,000 to 10,000 times higher than its monothio counterparts, 2-thio-FdUrd and 4-thio-FdUrd. nih.govresearchgate.net Similarly, its non-fluorinated parent compound, 2,4-dithio-dUMP, acts as a weak competitive inhibitor of TS rather than a substrate, a phenomenon attributed to the increased aromaticity of the dithiouracil (B10097) ring which hinders nucleophilic attack by the enzyme. nih.govresearchgate.netresearchgate.net This weak activity against its canonical target strongly implies that the full biological effect of the compound may be mediated by interactions with other proteins.
Future research should pivot towards identifying these alternative targets. A promising avenue of investigation involves exploring other enzymes involved in nucleotide metabolism and DNA maintenance. For instance, studies on other thio-modified nucleosides, such as 4'-thio-2'-deoxycytidine, have revealed their ability to deplete DNA methyltransferase 1 (DNMT1), a key enzyme in epigenetic regulation. researchgate.net It is conceivable that 2,4-Dithio-FdUMP or its metabolites could interact with DNMT1 or other DNA/RNA modifying enzymes.
To systematically uncover these interactions, modern computational approaches are indispensable. Predictive models that utilize a compound's structure to forecast its activity against a wide array of biological targets can generate a list of potential off-target interactions. frontiersin.org Such computational screening, which analyzes vast databases of structure-activity relationships, can identify unforeseen binding partners, providing a roadmap for subsequent experimental validation. frontiersin.org These predicted interactions can then be confirmed through targeted in vitro binding and activity assays.
| Potential Target Class | Rationale for Investigation | Example(s) |
| DNA/RNA Modifying Enzymes | Precedent from other thio-nucleosides showing activity against epigenetic regulators. researchgate.net | DNA Methyltransferase 1 (DNMT1) |
| Other Nucleotide-Binding Enzymes | Structural similarity to endogenous nucleotides suggests potential for binding to kinases, phosphorylases, or polymerases. nih.gov | Ribonucleotide Reductase, Purine (B94841) Nucleoside Phosphorylase |
| ABC Transporters | Nucleoside analogs are known substrates for efflux pumps, which can confer drug resistance. nih.gov | ABCB1 (MDR1), ABCC4 (MRP4) |
Development of Advanced Probes for Mechanistic Studies
To dissect the precise molecular mechanisms of 2,4-Dithio-FdUMP, the development of specialized chemical probes is a critical next step. These tools are designed to trace the compound within the complex cellular environment, identify its binding partners, and illuminate its metabolic pathways.
Photoaffinity labeling represents a powerful technique for covalently capturing protein-ligand interactions. Future work could focus on synthesizing a derivative of 2,4-Dithio-FdUMP that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and a tag for enrichment (e.g., biotin (B1667282) or an alkyne for click chemistry). Upon photoactivation, this probe would form a covalent bond with nearby proteins, allowing for their isolation and identification via mass spectrometry. umn.edu This approach would provide an unbiased snapshot of the compound's interactome in live cells.
Furthermore, the creation of fluorescently-tagged analogs of 2,4-Dithio-FdUMP would enable real-time visualization of its subcellular localization and dynamics using advanced microscopy techniques. researchgate.net Such probes could answer fundamental questions about its cellular uptake, nuclear translocation, and potential incorporation into nucleic acids. Designing these probes requires careful consideration to ensure the fluorescent tag does not significantly alter the compound's biological activity or transport properties.
| Probe Type | Application | Key Features |
| Photoaffinity Probe | Unbiased identification of direct protein binding partners. umn.edu | Photoreactive group (e.g., diazirine); Enrichment tag (e.g., biotin). |
| Fluorescent Probe | Visualization of subcellular localization and transport. researchgate.net | Fluorophore (e.g., fluorescein, rhodamine); Minimized structural perturbation. |
| Radiolabeled Analog | Quantitative analysis of metabolism and incorporation into macromolecules. | Isotope (e.g., ³H, ¹⁴C) incorporated into the molecule. |
Integration with Systems Biology Approaches for Network Analysis
The action of a drug is rarely confined to a single target; it often perturbs a complex network of molecular interactions. A systems biology approach, which integrates multi-omics data (genomics, transcriptomics, proteomics, metabolomics), can provide a holistic view of the cellular response to 2,4-Dithio-FdUMP.
By treating cells with the compound and subsequently analyzing changes in gene expression, protein levels, and metabolite concentrations, researchers can construct a comprehensive network map of its effects. This would move beyond the study of individual protein interactions to reveal how entire pathways and cellular processes are modulated. For example, transcriptomic analysis might reveal the upregulation of stress response pathways, while metabolomic analysis could show perturbations in pyrimidine (B1678525) and purine metabolism beyond the direct inhibition of thymidylate synthase.
Integrating these datasets can help to formulate new hypotheses. If, for example, proteomic data confirms an interaction with a specific kinase (identified via probes as in 10.2) and transcriptomic data shows changes in the expression of that kinase's downstream targets, it builds a powerful, multi-layered case for a novel mechanism of action. This network-level understanding is crucial for identifying biomarkers of response or resistance and for designing rational combination therapies.
Methodological Innovations for Studying Modified Nucleoside Analog Metabolism
The therapeutic activity of nucleoside analogs is critically dependent on their metabolic activation and catabolism. nih.govumn.edu The unique double-sulfur substitution in 2,4-Dithio-FdUMP likely results in a metabolic fate distinct from that of canonical fluoropyrimidines. Therefore, a key future direction is the development and application of innovative analytical methods to fully characterize its metabolic pathway.
The initial phosphorylation of the parent nucleoside, 2,4-dithio-FdUrd, to the active monophosphate (2,4-Dithio-FdUMP) and potentially to di- and tri-phosphate species, must be quantified. nih.gov This requires highly sensitive and specific analytical techniques, such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), capable of separating and detecting these structurally similar, charged molecules from complex cellular extracts.
Q & A
Q. How can molecular dynamics simulations enhance understanding of 2,4-Dithio-FdUMP’s interaction with Top1?
- Methodological Answer : Dock 2,4-Dithio-FdUMP into Top1 crystal structures (e.g., PDB ID 1T8I) using AutoDock Vina. Validate binding poses with mutagenesis (e.g., Top1 active-site mutants) and correlate with biochemical activity. Deposit simulation trajectories in public repositories (e.g., Zenodo) for community validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
